molecular formula C23H28N4O3 B11015482 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11015482
M. Wt: 408.5 g/mol
InChI Key: IPGKPGNULGDNET-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a pyrrole ring, and a tetrahydropyran ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves multiple steps, including the formation of the pyrazole and pyrrole rings, followed by their coupling with the tetrahydropyran ring. Common reagents used in these reactions include dimethylformamide (DMF), chloroform, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of pyrazole, pyrrole, and tetrahydropyran rings, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C23H28N4O3/c1-17-14-18(2)27(25-17)20-7-6-19(15-21(20)29-3)24-22(28)16-23(8-12-30-13-9-23)26-10-4-5-11-26/h4-7,10-11,14-15H,8-9,12-13,16H2,1-3H3,(H,24,28)

InChI Key

IPGKPGNULGDNET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4)OC)C

Origin of Product

United States

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